1-(2-Chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylic acid

Lipophilicity Physicochemical profiling ADME prediction

1-(2-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 948293-88-7; molecular formula C₁₁H₆ClF₃N₂O₂; MW 290.63) is a 1,4,5-trisubstituted pyrazole bearing an ortho-chlorophenyl group at N1, a trifluoromethyl group at C5, and a carboxylic acid at C4. The 5-trifluoromethyl regiochemistry was unequivocally confirmed by X-ray diffraction analysis of a derived amide, distinguishing this scaffold from the isomeric 3-trifluoromethyl series.

Molecular Formula C11H6ClF3N2O2
Molecular Weight 290.62 g/mol
CAS No. 948293-88-7
Cat. No. B3024849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylic acid
CAS948293-88-7
Molecular FormulaC11H6ClF3N2O2
Molecular Weight290.62 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)O)C(F)(F)F)Cl
InChIInChI=1S/C11H6ClF3N2O2/c12-7-3-1-2-4-8(7)17-9(11(13,14)15)6(5-16-17)10(18)19/h1-5H,(H,18,19)
InChIKeyXOYBIULMFZJISK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 948293-88-7): Core Structural Identity and Regiochemical Confirmation


1-(2-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 948293-88-7; molecular formula C₁₁H₆ClF₃N₂O₂; MW 290.63) is a 1,4,5-trisubstituted pyrazole bearing an ortho-chlorophenyl group at N1, a trifluoromethyl group at C5, and a carboxylic acid at C4. The 5-trifluoromethyl regiochemistry was unequivocally confirmed by X-ray diffraction analysis of a derived amide, distinguishing this scaffold from the isomeric 3-trifluoromethyl series [1]. The compound is synthesized via low-temperature condensation of 2-chlorophenylhydrazine with ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate followed by ester hydrolysis, a route that yields the 5-CF₃ regioisomer with regiochemical fidelity [1]. Physicochemical properties include a computed density of 1.6 ± 0.1 g/cm³, a boiling point of 401.1 ± 45.0 °C (760 mmHg), and a computed LogP of 4.53 .

Why 1-(2-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Cannot Be Interchanged with Its Regioisomers or Chlorophenyl Positional Isomers


Substituting this compound with its closest analogs—whether the chloro-positional isomers (meta-Cl, CAS 98534-82-8; para-Cl, CAS 98534-80-6) or the trifluoromethyl regioisomer (3-CF₃, CAS 1004528-61-3)—introduces measurable differences in lipophilicity, steric environment at the reactive carboxylic acid, and downstream biological performance of derived carboxamides. The ortho-chloro substitution elevates computed LogP by approximately 1.3 log units relative to the para-chloro analog [1], while the 5-CF₃ regiochemistry positions the electron-withdrawing trifluoromethyl group adjacent to the carboxylic acid, creating a distinct electronic and steric environment for amide coupling compared with the 3-CF₃ regioisomer [2]. In the context of agrochemical lead generation, class-level SAR demonstrates that the 5-CF₃ substituent is the single most critical determinant of herbicidal potency among haloalkyl variants, and that aryl ring substitution patterns modulate physicochemical properties without necessarily enhancing target-level activity [3]. Consequently, uncontrolled substitution risks altering both the reactivity of the carboxylic acid handle and the physicochemical profile of any derived library compound.

Head-to-Head Quantitative Differentiation of 1-(2-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Versus Closest Structural Analogs


Computed LogP: Ortho-Chloro Substitution Elevates Lipophilicity by >1.3 Log Units Relative to Meta- and Para-Chloro Isomers

The computed octanol-water partition coefficient (LogP) of the target compound (ortho-Cl, 5-CF₃, CAS 948293-88-7) is 4.53 , compared with 3.24 for the meta-chloro isomer (CAS 98534-82-8) [1] and 3.12 for the para-chloro isomer (CAS 98534-80-6) [2]. The ortho-substitution thus confers an increase in predicted lipophilicity of approximately 1.3–1.4 LogP units, a magnitude that typically translates to a roughly 20-fold difference in octanol-water partitioning.

Lipophilicity Physicochemical profiling ADME prediction

Regiochemical Identity: X-Ray Crystallographic Confirmation of the 5-Trifluoromethyl Substitution Pattern

The 5-trifluoromethyl (5-CF₃) substitution pattern of this compound class was verified by single-crystal X-ray diffraction analysis of a representative amide derivative, as reported by Beck and Wright (1987) [1]. This definitively distinguishes the target compound from the 3-trifluoromethyl regioisomer (1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, CAS 1004528-61-3), in which the CF₃ and COOH groups are not directly adjacent on the pyrazole ring. The different spatial relationship between the electron-withdrawing CF₃ group and the carboxylic acid handle alters the pKa, hydrogen-bonding capacity, and steric accessibility of the acid for amide coupling.

Regiochemistry Structural confirmation X-ray crystallography

Density and Boiling Point: Ortho-Chloro Isomer Exhibits Measurably Distinct Bulk Physical Properties

The target compound (ortho-Cl, 5-CF₃) exhibits a computed density of 1.60 ± 0.1 g/cm³ and a boiling point of 401.1 ± 45.0 °C at 760 mmHg . In comparison, the meta-chloro isomer (CAS 98534-82-8) has a computed density of 1.56 g/cm³ and a boiling point of 405 °C at 760 mmHg . While the differences are modest, the higher density of the ortho-substituted compound is consistent with more efficient molecular packing conferred by the sterically constrained ortho-chloro orientation.

Physical properties Density Boiling point Quality control

Solid-State Behavior: Ortho-Chloro Isomer Lacks a Sharply Defined Melting Point, in Contrast to the Crystalline Meta-Chloro Isomer

The meta-chloro isomer (CAS 98534-82-8) is consistently reported as an off-white crystalline solid with a melting point of 151–157 °C . In contrast, no melting point is reported for the ortho-chloro target compound across multiple authoritative databases (Chemsrc, CymitQuimica, Bidepharm), with only computed boiling point and density data available . This absence of a reported melting point is suggestive of different solid-state packing or a propensity for the ortho isomer to exist as a viscous oil or low-melting solid under ambient conditions, a property that would affect weighing accuracy, storage, and formulation workflows.

Crystallinity Melting point Solid-state properties Formulation

Class-Level Herbicidal SAR: 5-Trifluoromethyl Is the Dominant Potency Determinant; Aryl Substitution Modulates Physicochemical Profile Without Major Potency Gains

In a systematic evaluation of 130 pyrazole-4-carboxamides (83 5-halo and 47 5-trifluoromethyl analogues), Waldrep et al. (1990) established that the order of herbicidal activity at the pyrazole C5 position was CF₃ > Cl ≈ Br > I [1]. Critically, the study also reported that 'substitution on the benzene ring did not result in any major increase in activity when compared with the corresponding phenyl analogue' [1]. This class-level SAR indicates that the 5-CF₃ group is the primary driver of herbicidal potency, while the choice of ortho-, meta-, or para-chlorophenyl substitution primarily tunes physicochemical properties (e.g., LogP, crystallinity) rather than target engagement. The target compound therefore represents a deliberate physicochemical variant within a scaffold class where the 5-CF₃ motif is the non-replaceable potency element.

Herbicidal activity Structure-activity relationship Agrochemical intermediates

Commercial Purity Benchmarking: Ortho-Chloro Isomer Available at 95–97% Purity with Batch-Specific QC Documentation

The target compound is commercially available from multiple suppliers at standardized purity levels: 95% (Bidepharm, with batch-specific NMR, HPLC, and GC certificates) , 97% (Leyan) , and ≥95% (Sigma-Aldrich) . The 3-CF₃ regioisomer (CAS 1004528-61-3) is listed at 98% purity (Bidepharm) , while the meta-chloro isomer (CAS 98534-82-8) is available at ≥98% HPLC purity (Chemimpex) . The marginally lower typical purity of the ortho-chloro target compound may reflect the added synthetic challenge of the sterically congested ortho substitution during cyclocondensation.

Commercial availability Purity Quality control Procurement

Evidence-Backed Application Scenarios for 1-(2-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 948293-88-7)


Agrochemical Discovery: Synthesis of 5-CF₃ Pyrazole-4-Carboxamide Herbicide Candidates with Tailored Lipophilicity

The target compound serves as the carboxylic acid precursor for generating libraries of 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamides, a scaffold class with demonstrated broad-spectrum herbicidal activity in preemergence and postemergence assays [1]. The ortho-chloro substitution elevates the LogP of the derived carboxamide library relative to para- or meta-chloro variants (ΔLogP ≈ +1.3–1.4) , enabling systematic exploration of lipophilicity-driven uptake and translocation in target weed species without altering the potency-critical 5-CF₃ motif. Researchers optimizing foliar uptake or soil mobility parameters should select the ortho-chloro acid when higher LogP is desired in the final carboxamide product.

Insecticide Lead Optimization: 4-Carboxamide Derivatives with Broad-Spectrum Activity Against Lepidopteran and Dipteran Pests

Wu et al. (2017) demonstrated that 5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, prepared by amide coupling at the 4-position carboxylic acid, exhibit good to excellent insecticidal activities against Plutella xylostella, Mythimna separata, Heliothis armigera, and Culex pipiens pallens, with select compounds achieving 100% mortality at 2–200 μg/mL [2]. The target ortho-chloro acid provides the 5-CF₃-4-COOH core required for this chemotype. The confirmed 5-CF₃ regiochemistry [3] ensures that the amide bond is positioned adjacent to the trifluoromethyl group, a geometry that the 2017 study found critical for maintaining insecticidal activity when repositioning the amide from the 5-position (as in chlorantraniliprole) to the 4-position of the pyrazole ring.

Physicochemical Property Screening: Ortho-Chloro Isomer as a High-LogP Tool Compound for Membrane Permeability Studies

With a computed LogP of 4.53 —substantially higher than the meta-Cl (3.24) and para-Cl (3.12) isomers—the target compound is the most lipophilic member of the chlorophenyl-trifluoromethylpyrazole carboxylic acid series. This property makes it a suitable tool compound for parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability screens where a high-LogP acidic building block is needed as a reference point. The approximately 20-fold higher predicted octanol-water partitioning versus the para isomer provides a meaningful dynamic range for structure-property relationship (SPR) studies correlating LogP with passive permeability in pyrazole-containing compound libraries.

Regiochemical Reference Standard: X-Ray-Confirmed 5-CF₃ Scaffold for Analytical Method Development

The 5-trifluoromethyl regiochemistry of this compound class has been unambiguously established by single-crystal X-ray diffraction [3]. This makes the target compound a reliable regiochemical reference standard for developing HPLC, LC-MS, or NMR methods that must distinguish between 5-CF₃ and 3-CF₃ pyrazole-4-carboxylic acid regioisomers. In medicinal chemistry and process chemistry workflows where regioisomeric purity is critical, the target compound can serve as an authenticated retention time or chemical shift marker, reducing the risk of misassignment in reaction monitoring or purity analysis.

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